molecular formula C11H13N3 B12954701 6-(Hydrazinylmethyl)-2-methylquinoline

6-(Hydrazinylmethyl)-2-methylquinoline

Cat. No.: B12954701
M. Wt: 187.24 g/mol
InChI Key: POKWRANDKMYHLJ-UHFFFAOYSA-N
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Description

6-(Hydrazinylmethyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinylmethyl group attached to the 6th position of the quinoline ring and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydrazinylmethyl)-2-methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine derivatives. One common method is the condensation of 2-methylquinoline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(Hydrazinylmethyl)-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-(Hydrazinylmethyl)-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 6-(Hydrazinylmethyl)-2-methylquinoline involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydrazinylmethyl)quinoline: Lacks the methyl group at the 2nd position.

    2-Methylquinoline: Lacks the hydrazinylmethyl group.

    6-Methylquinoline: Lacks the hydrazinylmethyl group and has a methyl group at the 6th position.

Uniqueness

6-(Hydrazinylmethyl)-2-methylquinoline is unique due to the presence of both the hydrazinylmethyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive compound in medicinal research.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(2-methylquinolin-6-yl)methylhydrazine

InChI

InChI=1S/C11H13N3/c1-8-2-4-10-6-9(7-13-12)3-5-11(10)14-8/h2-6,13H,7,12H2,1H3

InChI Key

POKWRANDKMYHLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CNN

Origin of Product

United States

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